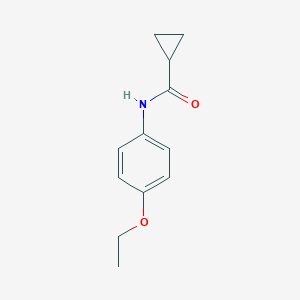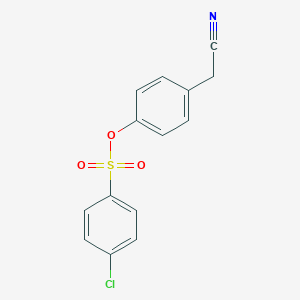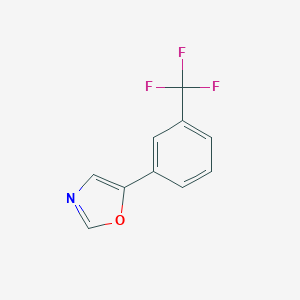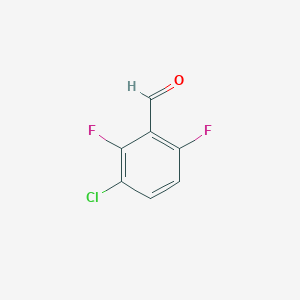
Thietan-3-yl 3-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thietan-3-yl 3-aminobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a thietane derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Thietan-3-yl 3-aminobenzoate is not fully understood. However, studies have shown that this compound has a high affinity for metal ions, which allows it to act as a fluorescent probe. The binding of Thietan-3-yl 3-aminobenzoate to metal ions causes a change in its fluorescence properties, which can be detected and measured.
Biochemical and Physiological Effects:
Thietan-3-yl 3-aminobenzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Thietan-3-yl 3-aminobenzoate in lab experiments is its high affinity for metal ions, which allows it to act as a sensitive fluorescent probe. However, one limitation of using this compound is its potential toxicity. Studies have shown that Thietan-3-yl 3-aminobenzoate can be cytotoxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Thietan-3-yl 3-aminobenzoate in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions. Another potential direction is in the synthesis of new thietane derivatives with potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Thietan-3-yl 3-aminobenzoate.
Métodos De Síntesis
The synthesis method for Thietan-3-yl 3-aminobenzoate involves the reaction of thietane-3-carboxylic acid with 3-aminobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields Thietan-3-yl 3-aminobenzoate as a white crystalline solid with a melting point of 94-96°C.
Aplicaciones Científicas De Investigación
Thietan-3-yl 3-aminobenzoate has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. This compound has also been used as a building block for the synthesis of other thietane derivatives with potential applications in drug discovery.
Propiedades
Número CAS |
167167-79-5 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
thietan-3-yl 3-aminobenzoate |
InChI |
InChI=1S/C10H11NO2S/c11-8-3-1-2-7(4-8)10(12)13-9-5-14-6-9/h1-4,9H,5-6,11H2 |
Clave InChI |
QRODHUNMWQDESK-UHFFFAOYSA-N |
SMILES |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
SMILES canónico |
C1C(CS1)OC(=O)C2=CC(=CC=C2)N |
Sinónimos |
3-Thietanol,3-aminobenzoate(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



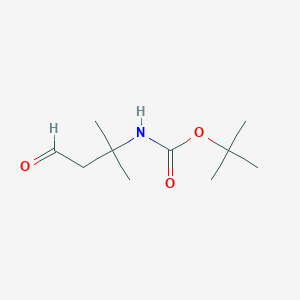
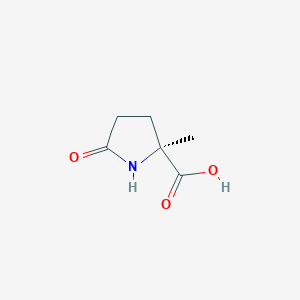

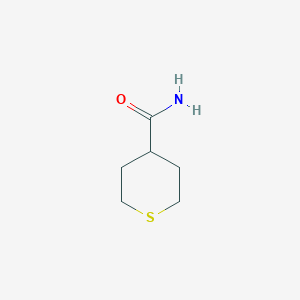
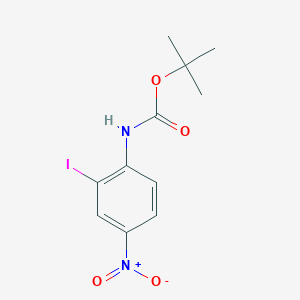
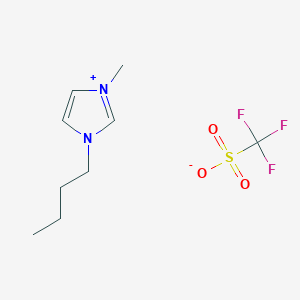
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)
